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Compound of Interest

Compound Name: 4-hydroxysphinganine (C17 base)

Cat. No.: B3044057 Get Quote

A Comparative Guide to 4-Hydroxysphinganine
Metabolism in Yeast and Plants
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-hydroxysphinganine

(phytosphingosine) metabolism in the budding yeast Saccharomyces cerevisiae and the model

plant Arabidopsis thaliana. It highlights the key differences and similarities in the biosynthetic

pathways, enzymatic machinery, and downstream signaling functions of this important bioactive

sphingolipid.

Data Presentation: A Comparative Overview
While direct, standardized quantitative comparisons of 4-hydroxysphinganine levels and

enzyme kinetics are not readily available in the current literature, this section summarizes the

key molecular and metabolic distinctions between yeast and plants.

Table 1: Key Enzymes in 4-Hydroxysphinganine
Biosynthesis
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Feature
Saccharomyces cerevisiae
(Yeast)

Arabidopsis thaliana
(Plant)

Enzyme Name Sphinganine C4-hydroxylase
Sphingoid base hydroxylase

(SBH)

Gene Name(s) SUR2 (SYR2, YPL028W)[1][2]
SBH1 (At1g69640) and SBH2

(At1g14290)[3][4]

Substrate(s)
Dihydrosphingosine (DHS) or

Dihydroceramide[1]

Primarily Dihydrosphingosine

(DHS)[4]

Enzyme Kinetics
Not available in the reviewed

literature.

Not available in the reviewed

literature.

Table 2: 4-Hydroxysphinganine and its Phosphorylated
Form in Cellular Signaling

Feature
Saccharomyces cerevisiae
(Yeast)

Arabidopsis thaliana
(Plant)

Signaling Molecule
Phytosphingosine-1-phosphate

(PHS-1-P)

Phytosphingosine-1-phosphate

(PHS-1-P)

Primary Roles
Regulation of mitochondrial

respiration.[5][6]

Response to abiotic stress

(e.g., chilling), regulation of

stomatal closure, and

programmed cell death.[7][8]

Known Pathway Components
HAP complex (Hap2p, Hap3p,

Hap4p, Hap5p)[5][6]

Mitogen-activated protein

kinase 6 (MPK6), G-protein α-

subunit (GPA1)[7][8]

Concentration Data
Specific concentrations are not

readily available.

In Arabidopsis leaves,

trihydroxy long-chain bases,

including 4-

hydroxysphinganine, constitute

nearly 90% of the total long-

chain bases in sphingolipids.

[4]
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Metabolic and Signaling Pathways
The biosynthesis of 4-hydroxysphinganine is a conserved step in sphingolipid metabolism, yet

the downstream signaling pathways have diverged to suit the specific physiological needs of

yeast and plants.

Biosynthesis of 4-Hydroxysphinganine
In both yeast and plants, the synthesis of 4-hydroxysphinganine begins with the condensation

of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to

dihydrosphingosine (DHS). The key differentiating step is the hydroxylation at the C4 position

of the sphingoid base.

Yeast (S. cerevisiae)

Plant (A. thaliana)

Serine + Palmitoyl-CoA Dihydrosphingosine (DHS)

4-Hydroxysphinganine (PHS)

SUR2/SYR2

DihydroceramideCeramide Synthase

Phytoceramide
Ceramide Synthase

SUR2/SYR2

Serine + Palmitoyl-CoA Dihydrosphingosine (DHS) 4-Hydroxysphinganine (PHS)
SBH1/SBH2

Phytoceramide
Ceramide Synthase

Click to download full resolution via product page

Figure 1. Biosynthesis of 4-hydroxysphinganine in yeast and plants.

Phytosphingosine-1-Phosphate (PHS-1-P) Signaling
Once synthesized, 4-hydroxysphinganine can be phosphorylated by a sphingoid long-chain

base kinase to form phytosphingosine-1-phosphate (PHS-1-P), a key signaling molecule in

both organisms.
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Figure 2. PHS-1-P signaling pathways in yeast and plants.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3044057?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides a generalized workflow for the extraction and quantitative analysis of 4-

hydroxysphinganine and other sphingolipids from yeast and plant tissues using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Sphingolipid Analysis
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1. Sample Collection
(Yeast cells / Plant tissue)

2. Homogenization

3. Lipid Extraction
(e.g., with isopropanol/heptane/water)

4. Phase Separation

5. Collect Organic Phase

6. Drying under Nitrogen

7. Resuspend in LC-MS compatible solvent

8. LC-MS/MS Analysis

9. Data Analysis & Quantification

Click to download full resolution via product page

Figure 3. General workflow for sphingolipid analysis.
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Detailed Methodologies
1. Sphingolipid Extraction from Yeast (S. cerevisiae)

This protocol is adapted from established methods for yeast lipidomics.

Cell Culture and Harvest: Grow yeast cells in appropriate liquid medium to the desired

optical density. Harvest cells by centrifugation.

Quenching Metabolism: Rapidly quench metabolic activity by resuspending the cell pellet in

cold methanol or another appropriate quenching solution.

Lipid Extraction:

Resuspend the quenched cell pellet in a solvent mixture, such as

isopropanol:heptane:water (55:20:25, v/v/v).[9]

Include internal standards for various sphingolipid classes for accurate quantification.

Homogenize the mixture using glass beads and vigorous vortexing.

Centrifuge to separate the phases.

Sample Preparation for LC-MS/MS:

Transfer the upper organic phase to a new tube.

Dry the lipid extract under a stream of nitrogen.

De-esterify the sample using methylamine to remove glycerolipids that can interfere with

the analysis.[9]

Resuspend the dried and de-esterified lipids in a solvent suitable for LC-MS/MS analysis,

such as tetrahydrofuran:methanol:water (5:2:5, v/v/v) with 0.1% formic acid.[9]

2. Sphingolipid Extraction from Plants (A. thaliana)

This protocol is based on methods developed for Arabidopsis sphingolipid analysis.[7][10][11]
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Tissue Collection and Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze

in liquid nitrogen to halt metabolic activity. Lyophilize the frozen tissue to dryness.

Lipid Extraction:

Homogenize the lyophilized tissue to a fine powder.

Add a hot solvent, such as isopropanol with 0.1% butylated hydroxytoluene (BHT), to

inactivate lipases.

Add a mixture of chloroform and water, and vortex thoroughly.

Include internal standards for quantification.

Centrifuge to separate the phases.

Sample Preparation for LC-MS/MS:

Collect the lower organic phase.

Wash the organic phase with a salt solution (e.g., 1 M KCl) to remove non-lipid

contaminants.

Dry the lipid extract under nitrogen.

Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis

Chromatographic Separation: Use a reverse-phase C18 column to separate the different

sphingolipid species. A gradient of solvents, such as water/acetonitrile or methanol with

formic acid and ammonium formate, is typically employed.[8]

Mass Spectrometry Detection:

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring

(MRM) mode for high selectivity and sensitivity.
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Optimize precursor and product ion pairs for each sphingolipid species and internal

standard.

Generate standard curves for absolute quantification.

Conclusion
The metabolic pathways leading to the formation of 4-hydroxysphinganine are largely

conserved between yeast and plants, highlighting its fundamental biological importance.

However, the subsequent utilization of its phosphorylated form, PHS-1-P, in signaling cascades

demonstrates significant divergence, reflecting the distinct cellular and environmental

challenges faced by these organisms. While yeast employs PHS-1-P in the regulation of core

metabolic processes like mitochondrial respiration, plants have co-opted this signaling

molecule for intricate responses to environmental stresses. Further research, particularly in

obtaining detailed quantitative data, will be crucial for a more in-depth understanding of the

nuanced roles of 4-hydroxysphinganine and its derivatives in these diverse eukaryotic systems.

This knowledge can be instrumental for researchers in microbiology, plant science, and drug

development, offering potential targets for antifungal agents or strategies for enhancing plant

stress resilience.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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